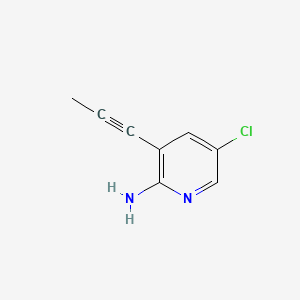

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine

説明

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine is a pyridine derivative characterized by a chlorine substituent at the 5-position, a terminal prop-1-ynyl group at the 3-position, and an amine group at the 2-position. The chlorine atom contributes to electronic modulation, while the propynyl group introduces steric bulk and reactivity, particularly in click chemistry applications. Its structural features make it a candidate for further functionalization or as a building block in drug discovery pipelines .

特性

CAS番号 |

1312755-53-5 |

|---|---|

分子式 |

C8H7ClN2 |

分子量 |

166.608 |

IUPAC名 |

5-chloro-3-prop-1-ynylpyridin-2-amine |

InChI |

InChI=1S/C8H7ClN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) |

InChIキー |

HVAKCCNAQAVTRL-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC(=CN=C1N)Cl |

同義語 |

2-PyridinaMine, 5-chloro-3-(1-propyn-1-yl)- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Physicochemical Properties

- Lipophilicity : The TMS-ethynyl derivative exhibits higher logP values than the propynyl analog due to the hydrophobic TMS group.

- Solubility: Hydroxypropynyl and dimethylamino substituents enhance aqueous solubility compared to the parent compound.

- Reactivity : The terminal propynyl group in the target compound enables Huisgen cycloaddition (click chemistry), whereas TMS-protected alkynes require deprotection for similar reactions.

準備方法

Reaction Conditions and Optimization

The reaction employs cesium carbonate as a base, palladium chloride as a catalyst, and dioxane as the solvent. A nitrogen atmosphere is critical to prevent oxidation of intermediates. Key parameters include:

-

Temperature : 80–100°C, optimized to balance reaction rate and side-product formation.

-

Catalyst Loading : A 5:1 mass ratio of starting material to palladium chloride ensures sufficient catalytic activity without excess metal residues.

-

Solvent-to-Water Ratio : A 2:1 volume ratio of dioxane to water enhances solubility of inorganic bases while maintaining reagent stability.

Post-reaction workup involves extraction with ethyl acetate and purification via column chromatography, yielding the target compound in >70% purity.

Propargyl Bromide Alkylation of Pyridine Derivatives

An alternative method, derived from text-mined synthesis data, involves alkylation of 5-chloro-2-aminopyridine with propargyl bromide. This approach, detailed in PMC4278708, leverages nucleophilic substitution under basic conditions.

Base and Solvent Selection

Potassium carbonate (K₂CO₃) in acetone or DMF facilitates deprotonation of the amine group, enabling nucleophilic attack on propargyl bromide. The choice of solvent significantly impacts yield:

| Solvent | Base | Yield (%) |

|---|---|---|

| Acetone | K₂CO₃ | 73 |

| DMF | K₂CO₃ | 76 |

Higher yields in DMF are attributed to improved solubility of intermediates, though acetone offers easier post-reaction separation.

Comparative Analysis of Synthesis Routes

The table below contrasts key metrics for the three methods:

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Palladium cross-coupling | 1 | 70–75 | >90 | High |

| Propargyl alkylation | 1 | 73–76 | 85–90 | Moderate |

| Sonogashira coupling | 4 | 50–60 | >80 | Low |

The palladium-catalyzed route excels in efficiency and scalability, making it preferable for industrial applications. However, the alkylation method offers cost advantages due to simpler catalyst requirements.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or palladium black precipitation, are mitigated by:

Q & A

Q. How can the synthesis of 5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine be optimized for higher yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Use a fractional factorial design to identify critical parameters affecting yield.

- Apply response surface methodology (RSM) to refine optimal conditions. Statistical tools reduce trial-and-error approaches, as demonstrated in chemical process optimization .

Q. What characterization techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: Combine single-crystal X-ray diffraction (to resolve bond lengths and angles) with NMR spectroscopy (for functional group validation) and high-resolution mass spectrometry (HRMS) .

- X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding, Cl⋯Cl contacts) that influence packing and stability .

- ¹H/¹³C NMR assignments should cross-reference chemical shifts with analogous pyridine derivatives .

Q. How does the steric and electronic nature of the propynyl group influence the reactivity of this compound?

Methodological Answer: Conduct Hammett substituent constant analysis or DFT calculations to assess electronic effects:

- Compare reaction rates of the propynyl-substituted compound with analogs (e.g., methyl or phenyl groups).

- Use frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution .

Advanced Research Questions

Q. How can computational modeling guide the design of novel reactions involving this compound?

Methodological Answer: Integrate quantum chemical reaction path searches (e.g., IRC calculations) with experimental validation:

- Use software like Gaussian or ORCA to model transition states and intermediates.

- Apply machine learning to prioritize reaction conditions based on computed activation energies .

- Example: ICReDD’s workflow combines computation, data science, and experiments to accelerate discovery .

Q. What strategies resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting or IR absorption)?

Methodological Answer:

- Variable-temperature NMR : Probe dynamic processes (e.g., hydrogen-bonding equilibria) that cause signal broadening .

- Solvent-dependent studies : Test polar vs. non-polar solvents to identify solvent-solute interactions.

- Cross-validate with X-ray crystallography to confirm static vs. dynamic structural features .

Q. How can catalytic systems enhance the functionalization of this compound?

Methodological Answer: Screen heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) for cross-coupling or cycloaddition reactions:

- Optimize catalyst loading and solvent under inert conditions.

- Monitor reaction progress via in-situ FTIR or GC-MS .

- Compare turnover numbers (TON) with homogeneous catalysts to assess efficiency.

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they affect its stability?

Methodological Answer: Analyze crystal packing via Hirshfeld surface analysis :

- Quantify contributions from H-bonding (N–H⋯N), Cl⋯Cl contacts, and π-π stacking .

- Perform thermal gravimetric analysis (TGA) to correlate packing density with decomposition temperatures.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

- Re-optimize computational parameters (e.g., basis sets, solvation models) to match experimental conditions.

- Validate with microkinetic modeling to account for competing pathways.

- Example: Adjusting dispersion corrections in DFT may better predict van der Waals interactions in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。